molecular formula C14H13FN2O B2609842 4-(Aminomethyl)-N-(4-fluorophenyl)benzamide CAS No. 953886-01-6

4-(Aminomethyl)-N-(4-fluorophenyl)benzamide

Cat. No.: B2609842
CAS No.: 953886-01-6
M. Wt: 244.269
InChI Key: YEQITMPHTZZNGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-N-(4-fluorophenyl)benzamide ( 953886-01-6) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C14H13FN2O and a molecular weight of 244.26 g/mol, this benzamide derivative serves as a versatile scaffold for the design and synthesis of novel therapeutic agents. This compound is characterized by a flexible 4-(aminomethyl)benzamide structure, which functions as a critical linker in the development of targeted protein kinase inhibitors . Research has demonstrated that incorporating this flexible linker can confer a favorable overall molecular geometry, enabling compounds to bypass steric hindrance from bulky residues like isoleucine in mutant kinase binding sites, such as the T315I-mutant Abl, thereby restoring binding affinity and inhibitory potential . Its application is particularly relevant in oncology research for designing inhibitors against receptor tyrosine kinases, including EGFR, HER-2, VEGFR, and PDGFR . Beyond oncology, the 4-(aminomethyl)benzamide pharmacophore is a key structural element in pioneering research against highly pathogenic viruses. Compounds featuring this core structure have been identified as potent small-molecule inhibitors of viral entry for both Ebola and Marburg filoviruses, showing promising broad-spectrum antiviral activity in pseudotyped virus assays . The primary amine and amide functionalities provide handles for further chemical modification, making it a valuable intermediate for constructing more complex molecules for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. Applications: Kinase inhibitor development, Antiviral agent research, Medicinal chemistry & SAR studies, Chemical biology. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(aminomethyl)-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c15-12-5-7-13(8-6-12)17-14(18)11-3-1-10(9-16)2-4-11/h1-8H,9,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQITMPHTZZNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-N-(4-fluorophenyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-fluoroaniline with benzoyl chloride under basic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine are used.

    Final Assembly: The final compound is obtained by coupling the aminomethylated benzamide with 4-fluorophenylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The aminomethyl group undergoes oxidation under mild conditions. Key findings include:

Reagents and Conditions

  • Potassium permanganate (KMnO₄) in aqueous acidic or phase-transfer-catalyzed systems ( ).

  • Hydrogen peroxide (H₂O₂) under controlled pH conditions ( ).

Products

  • Oxidation of the aminomethyl (-CH₂NH₂) group yields 4-carboxy-N-(4-fluorophenyl)benzamide (via intermediate nitro or carbonyl derivatives) ( ).

Experimental Data

SubstrateOxidizing AgentConditionsYieldReference
4-(Aminomethyl)benzamideKMnO₄Phase-transfer catalyst, H₂O74%
Analogous nitro derivativeH₂O₂pH 7.4, RT68%

Reduction Reactions

The nitro group (if present in intermediates) is reduced to an amine using catalytic hydrogenation:

Reagents and Conditions

  • Pd/C (5–10% w/w) under H₂ atmosphere (1–3 atm) ( ).

  • Sodium borohydride (NaBH₄) for selective reductions ( ).

Products

  • Reduction of 4-nitro-N-(4-fluorophenyl)benzamide yields the title compound with >95% efficiency ( ).

Key Observation
Hydrogenation preserves the fluorophenyl group intact, demonstrating the stability of the C–F bond under these conditions ( ).

Substitution Reactions

The fluorine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS):

Reagents and Conditions

  • Sodium methoxide (NaOCH₃) in polar aprotic solvents (DMF, DMSO) at 80–100°C ( ).

  • Ammonia (NH₃) under high-pressure conditions ( ).

Products

  • Substitution of fluorine with methoxy (-OCH₃) or amino (-NH₂) groups generates derivatives like 4-(aminomethyl)-N-(4-methoxyphenyl)benzamide ( ).

Kinetic Data

NucleophileSolventTemperatureReaction TimeYieldReference
NaOCH₃DMF100°C6 h62%
NH₃EtOH120°C12 h45%

Amide Bond Hydrolysis

The benzamide linkage is hydrolyzed under acidic or basic conditions:

Reagents and Conditions

  • 6M HCl at reflux (110°C, 8 h) ( ).

  • LiOH in THF/H₂O at 60°C ( ).

Products

  • Hydrolysis yields 4-(aminomethyl)benzoic acid and 4-fluoroaniline ( ).

Yield Comparison

ConditionAcidic Hydrolysis YieldBasic Hydrolysis Yield
6M HCl, 8 h88%
LiOH/THF, 4 h78%

Schotten-Baumann Acylation

The aminomethyl group serves as a handle for further derivatization:

Reagents and Conditions

  • Benzoyl chloride in biphasic CH₂Cl₂/H₂O with NaHCO₃ ( ).

Products

  • Acylation produces 4-(benzamidomethyl)-N-(4-fluorophenyl)benzamide with 85–92% yields ( ).

Scope
This reaction is scalable and compatible with diverse acyl chlorides ( ).

6.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity and selectivity against specific targets. For instance, derivatives of 4-(aminomethyl)-N-(4-fluorophenyl)benzamide have been identified as potent inhibitors of viral entry, particularly against the Ebola and Marburg viruses. Studies have shown that certain compounds exhibit effective half-maximal effective concentration (EC50) values below 10 μM for both viruses, indicating their potential as therapeutic agents during outbreaks .

Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it can inhibit receptor tyrosine kinases (RTKs), which play a critical role in cancer progression. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC50 values indicating substantial potency compared to standard chemotherapy agents .

Biological Studies

Enzyme Interaction Studies
this compound is utilized as a probe in biological studies to investigate enzyme interactions and receptor binding dynamics. The aminomethyl group facilitates hydrogen bonding with active sites on enzymes or receptors, while the fluorophenyl group enhances hydrophobic interactions, potentially modulating the activity of target proteins .

Materials Science

Polymer Modification
In materials science, this compound can be incorporated into polymer matrices to modify their physical properties. Its unique chemical structure allows for enhancements in fluorescence or conductivity when used as an additive in polymer formulations .

Antiviral Properties

In a study involving Vero cells, derivatives of this compound were tested against Ebola and Marburg viruses. The results confirmed their ability to significantly inhibit viral entry, suggesting their potential as therapeutic agents during outbreaks .

Anticancer Efficacy

A comprehensive assessment of this compound's effects on various cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner. Notably, it was more effective in cells expressing high levels of MYC oncogene, highlighting its potential for targeted cancer therapies .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

PC945: Antifungal Triazole Analogue

Structure: PC945 (4-[4-(4-{[(3R,5R)-5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy}-3-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)benzamide) shares the N-(4-fluorophenyl)benzamide backbone but incorporates a triazole-containing side chain and a difluorophenyl group. Activity: PC945 is optimized for inhaled delivery, showing potent inhibition of Aspergillus fumigatus (MIC <0.03 µg/mL) by targeting lanosterol 14α-demethylase (CYP51A1). Its minimal systemic exposure reduces off-target toxicity compared to oral azoles like itraconazole . Key Advantage: Enhanced lung retention and efficacy against resistant fungal strains due to structural rigidity and lipophilicity .

N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide (Anticancer Agent)

Structure: This compound replaces the aminomethyl group with an imidazole ring at the para position of the benzamide. Differentiation: Unlike 4-(aminomethyl)-N-(4-fluorophenyl)benzamide, the imidazole substitution enhances planar aromaticity, possibly improving DNA intercalation or protein binding .

T-1-AFPB (Theobromine-Benzamide Hybrid)

Structure: 4-(2-Chloroacetamido)-N-(4-fluorophenyl)benzamide is a precursor to T-1-AFPB, which combines a theobromine moiety with the benzamide core. Activity: Targets vascular endothelial growth factor receptor-2 (VEGFR-2) in cancer models, showing anti-angiogenic effects. The chloroacetamido group enables covalent binding to kinase domains . Key Difference: The addition of theobromine introduces purine-like interactions, diverging from the aminomethyl group’s role in hydrogen bonding .

Pharmacokinetic and Pharmacodynamic Comparisons

Compound Target Bioavailability Key Mechanism Reference
4-(Aminomethyl)-N-(4-FP)BA Undefined (hypothetical HDAC) Likely low (high polarity) Potential HDAC inhibition via aminomethyl
PC945 CYP51A1 High (inhaled) Lanosterol demethylase inhibition
N-(3-Cl-4-FP)-Imidazole-BA Kinases/Cancer pathways Moderate (oral) Cytotoxicity via imidazole-DNA interaction
HPAPB (HDAC Inhibitor) HDAC enzymes High (oral) Histone acetylation modulation

Notes:

  • PC945 ’s inhalation route bypasses first-pass metabolism, achieving higher local concentrations than systemic benzamides .
  • HPAPB (N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide), another HDAC inhibitor, shows lower toxicity (LD₅₀ = 1.29 g/kg in mice) compared to SAHA (LD₅₀ = 0.77 g/kg), suggesting the 4-fluorophenyl group may reduce off-target effects .

Key Research Findings

Structural Flexibility: The aminomethyl group in this compound allows functionalization (e.g., acetylation, halogenation) to optimize solubility and target engagement, as seen in T-1-AFPB’s VEGFR-2 inhibition .

Selectivity in Cancer : Imidazole-substituted benzamides (e.g., N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide) show tumor-selective cytotoxicity, likely due to differential kinase expression in cancer cells .

Biological Activity

4-(Aminomethyl)-N-(4-fluorophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and the results of various studies highlighting its efficacy against different biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H15FN2O
  • Molecular Weight : 258.29 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The presence of the amine and fluorophenyl groups enhances its binding affinity and specificity towards these targets.

Antiviral Activity

Recent studies have identified 4-(aminomethyl)benzamide derivatives as potent inhibitors of viral entry, particularly against Ebola and Marburg viruses. The compound exhibited an effective half-maximal inhibitory concentration (EC50) of less than 10 μM, indicating strong antiviral properties . The structure-activity relationship (SAR) studies revealed that modifications in the amide portion significantly influenced antiviral potency.

Anticancer Properties

Research has demonstrated the potential of this compound as an anticancer agent. In vitro studies showed that derivatives containing this fragment inhibited various receptor tyrosine kinases, which are critical in cancer progression. The compounds displayed IC50 values indicating significant cytotoxicity against solid tumors and hematological malignancies .

Case Studies

  • Ebola Virus Inhibition :
    • A study conducted by Gaisina et al. reported that specific derivatives of 4-(aminomethyl)benzamide effectively inhibited Ebola virus entry with EC50 values as low as 0.11 μM. These compounds also demonstrated good metabolic stability in human liver microsomes, making them suitable candidates for further development as antiviral therapeutics .
  • Anticancer Activity :
    • In a study evaluating the anticancer effects on HepG2 cells, compounds derived from the 4-(aminomethyl)benzamide scaffold showed IC50 values ranging from 1.30 μM to 17.25 μM, indicating their potential as selective HDAC inhibitors . The mechanism involved apoptosis induction and cell cycle arrest, which are crucial for halting tumor growth.

Research Findings Summary

Biological Activity Target EC50/IC50 Value Reference
AntiviralEbola Virus<10 μM
AntiviralMarburg Virus<10 μM
AnticancerHepG2 Cells1.30 μM
AnticancerVarious KinasesPotent Inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Aminomethyl)-N-(4-fluorophenyl)benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 4-fluorophenylamine with a benzamide derivative containing an aminomethyl group. A two-step approach is common: (1) Activation of the carboxylic acid (e.g., using HATU or EDCI as coupling agents) and (2) nucleophilic substitution for aminomethylation. Column chromatography (eluent: chloroform/methanol, 3:1 v/v) is effective for purification . Optimize reaction temperature (60–80°C) and solvent polarity (DMF or DCM) to enhance yield. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic signals:
  • Aromatic protons (6.8–7.8 ppm, integrating for fluorophenyl and benzamide moieties).
  • Aminomethyl group (-CH2NH2\text{-CH}_2\text{NH}_2) at ~3.4 ppm (singlet).
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ at m/z 273.3 (calculated for C14H13FN2O\text{C}_{14}\text{H}_{13}\text{FN}_2\text{O}).
  • IR : Confirm amide C=O stretch at ~1650 cm1^{-1} and N-H bend at ~1550 cm1^{-1} .

Q. What solubility and stability considerations are critical for handling this compound in aqueous and organic solvents?

  • Methodological Answer : The compound is sparingly soluble in water (estimated <0.1 mg/mL) but dissolves readily in DMSO or DMF. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) to avoid precipitation. Stability tests (TGA/DSC) show decomposition above 200°C. Store at -20°C under inert gas (N2_2) to prevent oxidation of the aminomethyl group .

Advanced Research Questions

Q. How do substituents on the benzamide core (e.g., fluorophenyl vs. trifluoromethyl groups) influence biological activity in enzyme inhibition assays?

  • Methodological Answer : Comparative studies of similar benzamides (e.g., 4-(trifluoromethyl)-N-(4-fluorophenyl)benzamide) reveal that electron-withdrawing groups (e.g., -CF3_3) enhance binding to hydrophobic enzyme pockets (e.g., bacterial PPTases), while -NH2_2 groups improve solubility for cellular uptake. Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map interactions with target enzymes .

Q. What experimental strategies resolve contradictions in reported IC50_{50} values for kinase inhibition assays involving this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (ATP concentration, pH). Standardize protocols:

  • Use homogeneous time-resolved fluorescence (HTRF) assays with fixed ATP levels (1 mM).
  • Include positive controls (e.g., staurosporine for broad-spectrum kinase inhibition).
  • Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out off-target effects .

Q. How can crystallography and computational modeling elucidate the compound’s binding mode with bacterial targets?

  • Methodological Answer : Co-crystallize the compound with AcpS PPTase (PDB ID: 1QR8) using hanging-drop vapor diffusion. Refine structures at 1.8 Å resolution (PHENIX). Pair with QM/MM simulations (Gaussian 16) to analyze hydrogen bonding (e.g., between -NH2_2 and Asp39 residue) and charge transfer .

Q. What are the limitations of current SAR studies for this compound, and how can they be addressed?

  • Methodological Answer : Existing SAR data often neglect stereoelectronic effects of the fluorophenyl group. Address this by synthesizing analogs with meta-fluoro or ortho-fluoro substituents and testing against panels of GPCRs (e.g., β2_2-adrenergic receptor). Use free-energy perturbation (FEP) calculations to quantify substituent effects on binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.